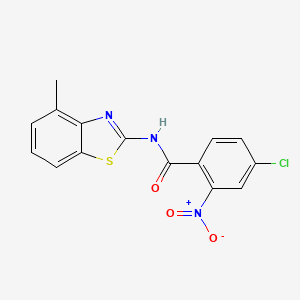
4-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multiple steps, including the use of multireactive building blocks, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, to create substituted nitrogenous heterocycles. This process typically involves immobilization on solid supports, followed by chlorine substitution, nitro group reduction, and cyclization, to afford a variety of heterocyclic structures important in drug discovery (Soňa Křupková et al., 2013).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various spectroscopic techniques, including H-1 NMR, C-13 NMR, MS, IR, and X-ray diffraction methods. For instance, a study detailed the crystal structure of a related compound, adopting a monoclinic space group and demonstrating the importance of π-π conjugation and hydrogen bonding interactions (Dian He et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving the compound of interest or its analogs often include nucleophilic substitution reactions, highlighting the molecule's reactive sites. For example, research on 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole showcased its reactivity through nucleophilic substitution with pyridine, underpinning the synthesis of complex benzimidazoles (Amanda E. Sparke et al., 2010).
Physical Properties Analysis
The physical properties of heterocyclic compounds, including melting points and thermal stability, have been assessed through techniques like Differential Scanning Calorimetry (DSC). These studies provide insights into the compounds' stability and behavior under various conditions, essential for their practical application (P. Prabukanthan et al., 2020).
Chemical Properties Analysis
Investigations into the chemical properties of similar compounds reveal their reactivity, including the potential for hydrogen bonding and π-π stacking interactions. These interactions play a crucial role in determining the compounds' solubility, reactivity, and potential as drug candidates. For instance, studies have examined how these molecules form hydrogen-bonded chains and sheets, influencing their crystalline structures and interaction with biological targets (J. Portilla et al., 2007).
科学的研究の応用
Crystal Engineering and Molecular Interactions
In the realm of crystal engineering, the study of molecular interactions, particularly hydrogen and halogen bonds, is crucial. The compound's structural features facilitate the investigation of these interactions within crystal lattices. For instance, research on crystal engineering with hydrogen bonds and halogen bonds showcases the importance of weak and strong interactions in designing novel crystal structures. This includes the exploration of amide dimer tapes and iodo⋯nitro interactions, highlighting the compound's utility in elucidating structural insulation within hydrogen bonding and halogen bonding domains (Saha, Nangia, & Jaskólski, 2005).
Antimicrobial Activity
The compound has been studied for its antimicrobial properties, specifically against bacterial pathogens such as Streptococcus pyogenes. By synthesizing hydroxy-substituted benzothiazole derivatives and evaluating their antibacterial activity, researchers have demonstrated the potential of these derivatives, including 4-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide, to serve as potent antibacterial agents. This opens avenues for developing new therapeutics targeting resistant bacterial strains (Gupta, 2018).
Anticonvulsant and Sedative-Hypnotic Activity
In medicinal chemistry, derivatives of the compound have been synthesized and evaluated for their pharmacological effects, including anticonvulsant and sedative-hypnotic activities. These studies reveal the compound's relevance in neuroscience research, particularly in understanding and modulating the activity of benzodiazepine receptors. This highlights its potential in developing new treatments for neurological disorders such as epilepsy and anxiety (Faizi et al., 2017).
Solid-State Chemistry and Halogen Bonds
The investigation of halogen bonds in solid-state chemistry is another area where the compound finds application. Studies on molecular salts/cocrystals of related compounds demonstrate the critical role of halogen bonds in crystal stabilization. Such research not only deepens our understanding of solid-state interactions but also aids in the rational design of materials with desired properties (Oruganti et al., 2017).
Antibacterial Activity Against Pseudomonas aeruginosa
Further extending its antimicrobial application, the compound has been evaluated for its efficacy against Pseudomonas aeruginosa, a notorious pathogen associated with nosocomial infections. The synthesis of methoxy substituted benzothiazole derivatives, including those with nitrobenzamide functionalities, showcases the compound's potential in addressing the challenge of antimicrobial resistance (Gupta, 2018).
特性
IUPAC Name |
4-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S/c1-8-3-2-4-12-13(8)17-15(23-12)18-14(20)10-6-5-9(16)7-11(10)19(21)22/h2-7H,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJCMRIWBSOKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B5542638.png)

![N-[2-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenoxy)ethyl]acetamide](/img/structure/B5542647.png)

![4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542662.png)
![1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5542668.png)
![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B5542670.png)

![N'-[4-(methylthio)benzylidene]-3-nitrobenzohydrazide](/img/structure/B5542672.png)
![2-methoxy-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5542687.png)
![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5542698.png)


![N-{(3S*,4R*)-4-isopropyl-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5542734.png)